molecular formula C18H27N3O6 B060529 Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) CAS No. 169128-43-2

Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

Cat. No. B060529
M. Wt: 381.4 g/mol
InChI Key: WXXRJCGTBLWABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been used in scientific research for various purposes. This compound is also known as carbachol and has been used as a cholinergic agent in pharmacology and neuroscience.

Mechanism Of Action

Carbachol acts as an agonist of muscarinic and nicotinic acetylcholine receptors. It stimulates the parasympathetic nervous system, leading to various physiological effects such as increased gastrointestinal motility, decreased heart rate, and increased urinary bladder contraction. Carbachol also activates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system.

Biochemical And Physiological Effects

Carbachol has various biochemical and physiological effects on the body. It stimulates the secretion of saliva, sweat, and tears. It also increases the contraction of smooth muscles in the gastrointestinal tract, urinary bladder, and bronchioles. Carbachol also decreases heart rate and cardiac output, leading to decreased blood pressure.

Advantages And Limitations For Lab Experiments

Carbachol has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of muscarinic receptors, making it useful for studying the role of acetylcholine in various physiological processes. However, carbachol has a short half-life and can rapidly degrade in solution, which can limit its use in certain experiments. Additionally, carbachol can have off-target effects on other receptors, leading to potential confounding results.

Future Directions

There are several potential future directions for carbachol research. One potential area of research is the development of more stable analogs of carbachol that can be used in long-term experiments. Another area of research is the investigation of carbachol's effects on other physiological processes, such as inflammation and immune function. Additionally, carbachol could be used as a tool for studying the role of acetylcholine in various disease states, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as carbachol, is a cholinergic agent that has been used in scientific research for various purposes. It has a potent and selective agonist of muscarinic receptors, leading to various physiological effects such as increased gastrointestinal motility and decreased heart rate. While carbachol has several advantages for lab experiments, its short half-life and off-target effects can limit its use in certain experiments. Nonetheless, carbachol remains a valuable tool for studying the role of acetylcholine in various physiological processes.

Synthesis Methods

Carbachol can be synthesized by reacting 2-chloromethyl-3-pyridine with cyclohexylmethylamine, followed by esterification with dimethyl carbamate. The resulting product is then reacted with ethanedioic acid to form the ethanedioate salt.

Scientific Research Applications

Carbachol has been widely used in scientific research as a cholinergic agent. It is commonly used to stimulate muscarinic receptors in various tissues and organs, including the heart, gastrointestinal tract, and urinary bladder. Carbachol has also been used in neuroscience research to study the role of acetylcholine in the central nervous system.

properties

CAS RN

169128-43-2

Product Name

Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

InChI

InChI=1S/C16H25N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h7,10-11,13H,4-6,8-9,12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

WXXRJCGTBLWABY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O

Other CAS RN

169128-43-2

synonyms

[2-[(cyclohexyl-methyl-amino)methyl]pyridin-3-yl] N,N-dimethylcarbamat e, oxalic acid

Origin of Product

United States

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